4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of 6-chlorobenzo[d]thiazole, which is then reacted with piperazine and o-tolyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-chlorobenzo[d]thiazol-2-yl)hydrazine
- 2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol
- 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol
Uniqueness
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-13-4-2-3-5-15(13)21-18(25)23-8-10-24(11-9-23)19-22-16-7-6-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBFGPRLPMDVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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